molecular formula C13H16N2O2S B2890341 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 862977-06-8

4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2890341
CAS No.: 862977-06-8
M. Wt: 264.34
InChI Key: OTZCAIJSQIFCPX-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine is a high-purity chemical building block designed for research and development. This compound features a benzothiazole core, a common pharmacophore in medicinal chemistry, substituted with an ethoxy group and a morpholine ring . The structural motif of a morpholine ring linked to a benzothiazole is recognized for its significant research value, particularly in the development of novel therapeutic agents and advanced materials . Researchers utilize this compound and its analogs as key intermediates in synthetic organic chemistry. Its structure suggests potential applicability in the synthesis of molecules for biological screening, given that similar benzothiazole-morpholine derivatives are investigated for various pharmacological activities . Furthermore, closely related compounds are employed in material science as accelerators in rubber vulcanization to enhance the mechanical properties of synthetic rubbers . As a standard reagent, the mechanism of action for this specific compound is dependent on the research context. In biological studies, its effects would be highly target-specific. In material applications, its role would be defined by its chemical reactivity, such as facilitating the formation of cross-links between polymer chains during vulcanization, thereby improving elasticity and durability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate care, refer to the safety data sheet for specific hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-17-10-4-3-5-11-12(10)14-13(18-11)15-6-8-16-9-7-15/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZCAIJSQIFCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Ethoxybenzo D Thiazol 2 Yl Morpholine

Strategies for Benzothiazole (B30560) Core Construction

The construction of the benzothiazole core is a critical step in the synthesis of 4-(4-ethoxybenzo[d]thiazol-2-yl)morpholine. Various synthetic strategies have been developed to efficiently assemble this bicyclic system. These methods can be broadly categorized into cyclization and condensation reactions, multi-component approaches, and catalytic transformations. Green chemistry principles are also increasingly being applied to these syntheses to improve their environmental footprint.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

Cyclization reactions are a cornerstone of benzothiazole synthesis. A prevalent method involves the intramolecular cyclization of N-arylthioureas. This approach typically requires an oxidizing agent to facilitate the formation of the C-S bond and subsequent ring closure. For instance, the oxidative cyclization of N-(3-ethoxyphenyl)thiourea would be a direct route to forming the 2-amino-4-ethoxybenzothiazole (B105062) intermediate. Various oxidizing agents can be employed, including bromine in acetic acid, although milder and more selective reagents are now preferred.

Another significant cyclization strategy involves the reaction of 2-aminothiophenols with various electrophiles. While this is also a condensation reaction, the key ring-forming step is the intramolecular cyclization. For example, the reaction of a 3-ethoxy-substituted 2-aminothiophenol (B119425) with cyanogen (B1215507) bromide would lead to the formation of 2-amino-4-ethoxybenzothiazole.

Recent advancements have also explored radical-mediated cyclizations. These methods often involve the generation of a thiyl radical which then undergoes intramolecular cyclization onto the aromatic ring. Photoredox catalysis has emerged as a powerful tool for initiating such radical cyclizations under mild conditions.

Condensation Reactions in Benzothiazole Synthesis

Condensation reactions are perhaps the most widely used methods for constructing the benzothiazole skeleton. The classical approach involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid, aldehyde, or their derivatives. In the context of synthesizing the target molecule, 3-ethoxy-2-aminothiophenol would be a key starting material. Its condensation with a suitable reagent that can provide the C2-N bond of the morpholine (B109124) ring, or a precursor to it, is a viable strategy.

For example, the condensation of 3-ethoxy-2-aminothiophenol with phosgene (B1210022) followed by reaction with morpholine could yield the desired product. Alternatively, condensation with carbon disulfide followed by a series of functional group transformations can lead to the 2-morpholino-substituted benzothiazole.

The reaction conditions for these condensations vary widely, from harsh acidic or basic conditions with high temperatures to milder, catalytically driven processes. The choice of reagents and conditions is often dictated by the nature of the substituents on the aromatic ring and the desired functional group at the 2-position.

Multi-component Approaches to Benzothiazole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzothiazoles from simple starting materials in a single step. An MCR approach to this compound could potentially involve the reaction of a 3-ethoxyaniline (B147397) derivative, a sulfur source, and a component that provides the morpholine moiety.

For instance, a one-pot reaction of 3-ethoxyaniline, an isothiocyanate, and an oxidizing agent can lead to the formation of a 2-aminobenzothiazole (B30445) derivative. While a direct three-component synthesis of the final target molecule is not explicitly documented, the principles of MCRs suggest its feasibility. Such approaches are highly desirable for their operational simplicity and ability to rapidly generate molecular diversity.

Catalytic Methods in Benzothiazole Synthesis (e.g., Metal-Mediated Transformations)

Catalysis plays a pivotal role in modern organic synthesis, and the construction of benzothiazoles is no exception. Metal-mediated transformations have been extensively developed to facilitate the formation of the benzothiazole ring with high efficiency and selectivity.

Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent. For instance, the intramolecular C-S bond formation in the cyclization of N-(2-halophenyl)thioamides can be effectively catalyzed by palladium or copper complexes. This would be applicable to a precursor like N-(2-bromo-3-ethoxyphenyl)morpholine-4-carbothioamide.

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. This reaction could be employed to couple morpholine with a 2-halo-4-ethoxybenzothiazole. This latter approach is a highly convergent and flexible strategy for accessing the target molecule. researchgate.netbeilstein-journals.org

Table 1: Examples of Catalytic Systems in Benzothiazole Synthesis

Catalyst System Reactants Product Type Reference
Pd(dba)2 / tBuDavePhos 4-Bromo-1-tritylpyrazole and amines C-N coupled products researchgate.net
CuI 4-Iodo-1H-1-tritylpyrazole and alkylamines C-N coupled products researchgate.net

Green Chemistry Approaches in Benzothiazole Synthesis (e.g., Solvent-Free, Microwave-Assisted)

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of benzothiazoles to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, have been successfully employed for benzothiazole synthesis. These methods not only reduce solvent waste but can also lead to shorter reaction times and higher yields.

Microwave-assisted synthesis is another green technique that has gained popularity. Microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. The condensation of 2-aminothiophenols with aldehydes, for example, can be efficiently carried out under microwave irradiation.

The use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions are other hallmarks of green approaches to benzothiazole synthesis.

Introduction of the Ethoxy Substituent on the Benzene (B151609) Ring

The introduction of the ethoxy group at the 4-position of the benzothiazole ring is a crucial step in the synthesis of the target molecule. This can be achieved through two primary strategies: by using a starting material that already contains the ethoxy group or by introducing it onto a pre-formed benzothiazole scaffold.

The more common and often more efficient approach is to start with a commercially available or readily synthesized benzene derivative that already bears the ethoxy group at the desired position. For the synthesis of this compound, the logical precursor would be 3-ethoxyaniline. This aniline (B41778) derivative can then be converted into a key intermediate, such as 1-(3-ethoxyphenyl)thiourea, which can undergo oxidative cyclization to form 2-amino-4-ethoxybenzothiazole. This strategy ensures the regioselective placement of the ethoxy group.

Alternatively, the ethoxy group can be introduced onto a pre-existing benzothiazole ring through a nucleophilic aromatic substitution or an etherification reaction. For example, if 4-hydroxy-2-morpholinobenzothiazole were available, it could be subjected to a Williamson ether synthesis. nih.govnih.gov This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then reacts with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) to form the desired ethoxy ether. nih.govnih.gov However, the synthesis of the 4-hydroxybenzothiazole precursor might be more challenging than starting with an ethoxy-substituted aniline.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-Arylthioureas
2-Aminothiophenols
Cyanogen bromide
2-Amino-4-ethoxybenzothiazole
3-Ethoxy-2-aminothiophenol
Phosgene
Morpholine
Carbon disulfide
3-Ethoxyaniline
N-(2-Halo-3-ethoxyphenyl)morpholine-4-carbothioamide
2-Halo-4-ethoxybenzothiazole
4-Hydroxy-2-morpholinobenzothiazole
Ethyl iodide
Diethyl sulfate
1-(3-Ethoxyphenyl)thiourea
4-Bromo-1-tritylpyrazole
4-Iodo-1H-1-tritylpyrazole
4-bromo-N,N-dimethylaniline
Pd(dba)2
tBuDavePhos
CuI

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing the benzene portion of the benzothiazole ring system. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring. libretexts.org In the context of a 4-ethoxybenzothiazole scaffold, the ethoxy group (-OEt) at the C-4 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.

Given that the C-4 position is occupied, the primary sites for electrophilic attack would be the C-5 and C-7 positions (ortho and para to the ethoxy group, respectively). The C-2 position is part of the thiazole ring and generally not susceptible to standard EAS reactions. Common EAS reactions that could be applied to the 4-ethoxybenzothiazole core include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Installation of a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups using acyl halides or alkyl halides in the presence of a strong Lewis acid like AlCl₃. masterorganicchemistry.comyoutube.com

These strategies are primarily used to synthesize derivatives of the core structure rather than the target molecule itself, but they represent a key method for creating a library of analogous compounds with varied substitution patterns on the benzene ring.

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNA_r_) provides a complementary approach, typically for introducing nucleophilic groups onto an aromatic ring that is activated by electron-withdrawing substituents. nih.govyoutube.com However, it is most relevant in the synthesis of the 4-ethoxybenzothiazole precursor itself. For instance, a precursor like 4-chloro- or 4-nitro-2-substituted-benzothiazole could react with sodium ethoxide to install the C-4 ethoxy group. The success of this reaction often depends on the activation of the ring towards nucleophilic attack. juniperpublishers.comnih.gov

A classic method for forming such aryl-ether bonds is the Ullmann Condensation . wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. wikipedia.orgmdpi.commdpi.com To form a 4-ethoxybenzothiazole intermediate, a 4-halobenzothiazole could be reacted with ethanol (B145695) in the presence of a copper catalyst and a base. While traditional Ullmann conditions required harsh temperatures, modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

Reaction TypeReagentsPurpose in Synthesis
Ullmann Condensation 4-Halobenzothiazole, Ethanol, Copper Catalyst, BaseIntroduction of the C-4 ethoxy group
SNA_r 4-Nitrobenzothiazole, Sodium EthoxideIntroduction of the C-4 ethoxy group

Attachment of the Morpholine Moiety at the C-2 Position of the Benzothiazole Ring

The formation of the C-N bond between the C-2 position of the benzothiazole ring and the nitrogen atom of morpholine is a critical step in synthesizing the final compound. This can be achieved through several reliable methods.

Direct Amination/Coupling Reactions

Modern cross-coupling reactions are highly effective for the direct formation of aryl-amine bonds. These methods typically start with a 2-halo-4-ethoxybenzothiazole precursor.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for C-N bond formation. wikipedia.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov The synthesis of this compound can be efficiently achieved by coupling 2-chloro- or 2-bromo-4-ethoxybenzothiazole with morpholine. The choice of ligand is crucial for the reaction's success and can range from bulky electron-rich phosphines to specialized N-heterocyclic carbenes. researchgate.netnih.gov

Copper-Catalyzed C-N Coupling (Ullmann/Goldberg type): As an alternative to palladium, copper-catalyzed methods can also be used for N-arylation. beilstein-journals.orgresearchgate.net These reactions couple aryl halides with amines and have seen significant improvements from the harsh conditions of the original Ullmann reaction. nih.gov A 2-halo-4-ethoxybenzothiazole can react with morpholine in the presence of a copper(I) or copper(II) catalyst, often with a ligand such as 1,10-phenanthroline, to yield the target product. wikipedia.orgnih.gov

Derivatization from Precursor Benzothiazoles

An alternative to direct coupling involves multi-step sequences starting from readily available benzothiazole precursors, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole (B37678).

From 2-Mercaptobenzothiazole: The thiol group at the C-2 position is a versatile handle for functionalization. nih.govresearchgate.net 2-Mercapto-4-ethoxybenzothiazole can be S-alkylated and then oxidized to a sulfoxide (B87167) or sulfone. These groups are excellent leaving groups and can be displaced by morpholine via nucleophilic substitution to form the C-N bond. nih.gov Another approach involves the reaction of 2-mercaptobenzothiazole derivatives with bromo compounds in a basic solution to form thioethers. nih.gov

From 2-Aminobenzothiazole: Starting with 2-amino-4-ethoxybenzothiazole, derivatization strategies can be employed. While direct conversion is less common, one could envision a sequence involving diazotization of the amino group to form a diazonium salt, which could then be converted to a halide (Sandmeyer reaction) and subsequently subjected to the direct amination methods described above. More complex, multi-step syntheses can also build upon the 2-amino scaffold. nih.govnih.gov

Advanced Synthetic Protocols for Structurally Analogous Compounds

The synthesis of heterocyclic compounds, including benzothiazole derivatives, has benefited greatly from modern techniques that improve efficiency, reduce reaction times, and promote greener chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.govmdpi.com Many of the aforementioned reactions, including the construction of the benzothiazole ring and C-N coupling reactions, can be performed under microwave heating, often leading to dramatically reduced reaction times and improved yields. ias.ac.insemanticscholar.orgmdpi.com For example, a one-pot synthesis of 4-aryl-2-aminothiazoles has been developed using microwave irradiation in an aqueous medium, highlighting the potential for greener protocols. researchgate.net

One-Pot and Tandem Reactions: To improve synthetic efficiency, multi-step sequences are often consolidated into one-pot procedures. For the synthesis of 2-aminobenzothiazoles, a copper-catalyzed one-pot reaction has been developed from 2-iodophenyl isocyanides, potassium sulfide, and various amines. rsc.org Similarly, tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, are valuable. A DBU-promoted tandem reaction of o-haloanilines and carbon disulfide provides an efficient route to 2-mercaptobenzothiazoles. organic-chemistry.org Such advanced protocols are readily adaptable for the synthesis of a library of compounds structurally related to this compound.

Advanced Structural Characterization of 4 4 Ethoxybenzo D Thiazol 2 Yl Morpholine

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR spectroscopy would identify the number of different types of protons, their electronic environments, and their proximity to other protons in the 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine molecule.

Expected Chemical Shifts (δ):

Aromatic Protons: The protons on the benzothiazole (B30560) ring would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific shifts and coupling patterns (doublets, triplets) would depend on their position relative to the ethoxy and thiazole (B1198619) groups.

Morpholine (B109124) Protons: The eight protons of the morpholine ring would likely appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen atom would be expected around δ 3.7-3.9 ppm, while those adjacent to the nitrogen atom would be shifted slightly downfield, perhaps around δ 3.5-3.7 ppm.

Ethoxy Protons: The ethoxy group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons around δ 4.0-4.2 ppm and a triplet for the methyl (-CH₃) protons around δ 1.3-1.5 ppm, with a coupling constant (J) of approximately 7 Hz.

A hypothetical data table for the ¹H NMR spectrum is presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationTentative Assignment
Data not availablen/an/aAromatic-H (Benzothiazole)
Data not availablen/an/aAromatic-H (Benzothiazole)
Data not availablen/an/aAromatic-H (Benzothiazole)
Data not availablen/an/a-O-CH₂ -CH₃ (Ethoxy)
Data not availablen/an/a-O-CH₂ - (Morpholine)
Data not availablen/an/a-N-CH₂ - (Morpholine)
Data not availablen/an/a-O-CH₂-CH₃ (Ethoxy)

Table 1: Hypothetical ¹H NMR Data for this compound. Note: This table is illustrative and not based on experimental data.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (δ):

Aromatic Carbons: The carbons of the benzothiazole ring would resonate in the δ 110-160 ppm range. The carbon attached to the ethoxy group and the carbons of the thiazole ring would have distinct chemical shifts. The C-2 carbon, attached to the morpholine nitrogen, would be expected at a lower field, potentially around δ 165-175 ppm.

Morpholine Carbons: The morpholine carbons would appear in the aliphatic region. The carbons adjacent to the oxygen (-O-CH₂) would be expected around δ 65-70 ppm, and the carbons adjacent to the nitrogen (-N-CH₂) would be found further upfield, around δ 45-50 ppm.

Ethoxy Carbons: The methylene (-CH₂) carbon of the ethoxy group would be expected around δ 60-65 ppm, and the methyl (-CH₃) carbon would be at a higher field, around δ 15 ppm.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

Chemical Shift (δ, ppm)Tentative Assignment
Data not availableC=N (Thiazole)
Data not availableAromatic/Thiazole Carbons (Benzothiazole)
Data not available-O-C H₂- (Morpholine)
Data not available-O-C H₂-CH₃ (Ethoxy)
Data not available-N-C H₂- (Morpholine)
Data not available-O-CH₂-C H₃ (Ethoxy)

Table 2: Hypothetical ¹³C NMR Data for this compound. Note: This table is illustrative and not based on experimental data.

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique used to identify long-range couplings between nuclei, typically protons and a heteroatom like nitrogen-15. A ¹H-¹⁵N HMBC experiment would establish correlations between protons and nitrogen atoms that are two or three bonds apart. This would definitively confirm the connection of the morpholine ring to the C-2 position of the benzothiazole ring by showing a correlation between the morpholine protons adjacent to the nitrogen and the N-3 atom of the thiazole ring. It could also provide the chemical shift of the nitrogen atoms in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds.

The FT-IR spectrum provides a fingerprint of the functional groups present in a molecule.

Expected Characteristic Bands (cm⁻¹):

Aromatic C-H Stretch: Peaks would be expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The morpholine and ethoxy C-H bonds would show stretching vibrations in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The double bonds within the benzothiazole ring system would give rise to characteristic absorptions in the 1500-1650 cm⁻¹ range.

C-O-C Stretching: Strong bands corresponding to the ether linkages in the morpholine and ethoxy groups would be prominent in the 1050-1250 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the morpholine and benzothiazole moieties would likely appear in the 1200-1350 cm⁻¹ range.

A hypothetical data table for the FT-IR spectrum is presented below.

Wavenumber (cm⁻¹)IntensityTentative Assignment
Data not availablen/aAromatic C-H Stretch
Data not availablen/aAliphatic C-H Stretch
Data not availablen/aC=N / C=C Stretch
Data not availablen/aC-N Stretch
Data not availablen/aC-O-C Stretch (Ether)

Table 3: Hypothetical FT-IR Data for this compound. Note: This table is illustrative and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that probes molecular vibrations, offers significant insight into the structural backbone of this compound. While specific experimental data for this exact compound is not widely published, analysis of closely related benzothiazole structures allows for a reliable prediction of its characteristic Raman shifts. The spectrum is expected to be dominated by vibrations originating from the benzothiazole and morpholine ring systems.

Key vibrational modes anticipated in the Raman spectrum include:

Benzothiazole Ring Vibrations: Aromatic C-C stretching vibrations within the fused benzene (B151609) ring are expected to produce strong bands in the 1400-1600 cm⁻¹ region. The C=N stretching of the thiazole ring typically appears as a sharp, intense band around 1590-1620 cm⁻¹. The C-S stretching vibrations are generally found at lower frequencies, between 600-800 cm⁻¹.

Morpholine Ring Vibrations: The morpholine substituent will exhibit characteristic C-H stretching modes just below 3000 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine ring are expected in the 1000-1300 cm⁻¹ region.

Ethoxy Group Vibrations: The ethoxy group will contribute with its own characteristic vibrations, including C-H stretching of the ethyl group and C-O stretching, which can often be found in the fingerprint region of the spectrum.

Table 1: Predicted Characteristic Raman Peaks for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C=C Stretch1550-1600Strong
Thiazole C=N Stretch1590-1620Strong, Sharp
Aromatic C-H In-Plane Bend1000-1300Medium
Morpholine C-N Stretch1100-1250Medium
Benzothiazole Ring Breathing~1000Medium
C-S Stretch600-800Medium to Weak

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₆N₂O₂S. HRMS analysis would yield an exact mass measurement that confirms this composition.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺Expected Observed Mass [M+H]⁺ (ppm error)
C₁₃H₁₆N₂O₂S265.10052265.1005 ± 0.0013 (within 5 ppm)

The precision of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous identification.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable charged fragments.

Key expected fragmentation pathways include:

Loss of the Morpholine Ring: Cleavage of the bond between the thiazole ring and the morpholine nitrogen is a likely fragmentation pathway. This would result in a fragment corresponding to the benzothiazole core.

Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethylene (B1197577) oxide.

Cleavage of the Ethoxy Group: The ethoxy substituent can fragment through the loss of an ethyl radical or an ethylene molecule.

Benzothiazole Ring Fission: At higher energies, the stable benzothiazole ring system can also fragment.

Table 3: Plausible Mass Fragments for this compound in ESI-MS/MS

Fragment DescriptionProposed StructureExpected m/z
Molecular Ion [M]⁺[C₁₃H₁₆N₂O₂S]⁺264.09
Loss of ethyl group (-C₂H₅)[M - 29]⁺235.06
Loss of morpholine moiety[C₉H₈NOS]⁺180.03
Benzothiazole core[C₇H₄NS]⁺134.01

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be characteristic of a substituted benzothiazole system. These compounds typically exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. derpharmachemica.com

The benzothiazole core is the primary chromophore. The presence of the electron-donating ethoxy and morpholine groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzothiazole. This is due to the extension of the conjugated π-system. Studies on similar benzothiazole derivatives show absorption maxima typically in the range of 300-400 nm. derpharmachemica.comresearchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Electronic Transition
Ethanol (B145695)~320-350π→π
Ethanol~280-300π→π
Ethanol>350n→π*

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, data from closely related structures, such as other 2-substituted benzothiazoles, can provide a model for its expected solid-state conformation. researchgate.netnih.gov

Three-Dimensional Molecular Geometry and Conformation

Planarity of the Benzothiazole System: The fused benzothiazole ring system is expected to be essentially planar.

Conformation of the Morpholine Ring: The morpholine ring typically adopts a stable chair conformation. The orientation of the morpholine ring relative to the benzothiazole plane is a key conformational feature.

Orientation of the Ethoxy Group: The ethoxy group attached to the benzene ring will have a specific orientation, with the C-C bond of the ethyl group likely positioned to minimize steric hindrance.

Table 5: Predicted Key Geometric Parameters for this compound

ParameterExpected Value
Benzothiazole C-S Bond Length~1.75 Å
Benzothiazole C=N Bond Length~1.30 Å
Thiazole-Morpholine C-N Bond Length~1.35 Å
Morpholine Ring ConformationChair
Dihedral Angle (Benzothiazole plane vs. Morpholine mean plane)Variable, likely non-coplanar

Intermolecular Interactions and Packing Arrangements

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, intermolecular interactions, or packing arrangements for the compound this compound. While research has been conducted on structurally related benzothiazole and morpholine derivatives, the unique combination of the ethoxy group at the 4-position of the benzothiazole ring system in conjunction with the 2-morpholinyl substituent results in a molecule for which specific crystallographic information is not currently available.

The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, as well as the determination of the crystal packing motif, are entirely dependent on the experimental results obtained from single-crystal X-ray diffraction analysis. Without this foundational data, a scientifically accurate and detailed discussion of the supramolecular chemistry of this compound cannot be provided.

Therefore, the detailed research findings and data tables concerning intermolecular interactions and packing arrangements for this specific compound cannot be generated as per the requested outline. Further experimental research, specifically the growth of a suitable single crystal and its analysis via X-ray crystallography, would be required to elucidate these structural characteristics.

Based on the conducted research, there is currently a lack of specific published computational and theoretical chemistry investigations focusing solely on the compound This compound .

While computational studies, including Density Functional Theory (DFT) and ab initio methods, are commonly applied to analyze the structural and electronic properties of related benzothiazole and morpholine derivatives, specific data such as optimized geometries, bond lengths, bond angles, and conformational analyses for this compound are not available in the public domain.

Therefore, it is not possible to provide a detailed article on the computational and theoretical chemistry of this specific compound as per the requested outline. Further research and publication in this specific area would be required to generate the data necessary for such an analysis.

Computational and Theoretical Chemistry Investigations of 4 4 Ethoxybenzo D Thiazol 2 Yl Morpholine

Electronic Structure and Reactivity Descriptors

General computational studies on various benzothiazole (B30560) derivatives have been conducted, often employing Density Functional Theory (DFT) to understand their electronic properties. ccsenet.orgscirp.org These studies typically involve the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, which is a key indicator of chemical reactivity and electronic transitions. researchgate.netrsc.org Similarly, the molecular electrostatic potential (MEP) is a common tool to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.net Global and local reactivity descriptors, derived from conceptual DFT, help in quantifying the chemical reactivity and selectivity of molecules. ccsenet.orgrsc.org

However, without specific calculations performed on 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine, any discussion of its specific HOMO-LUMO energies, charge distribution patterns, or reactivity indices would be speculative.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

For many benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO may be distributed across the entire molecule or concentrated on specific acceptor moieties. The energy gap between these orbitals is crucial for determining the molecule's stability and reactivity. researchgate.net For the title compound, one would expect the ethoxy group to act as an electron-donating group, influencing the energy of the HOMO, while the morpholine (B109124) group's electronic contribution would also play a role. However, precise energy values and orbital visualizations are not available.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential surface is a valuable tool for understanding intermolecular interactions. For related morpholine-containing compounds, the oxygen and nitrogen atoms of the morpholine ring are typically regions of negative electrostatic potential, indicating their nucleophilic character. researchgate.net For the benzothiazole portion, the nitrogen and sulfur atoms would also exhibit distinct electronic characteristics. A full MEP analysis of this compound would provide a detailed map of its electrophilic and nucleophilic sites, but such a study has not been found.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This involves calculating the frequencies and intensities of the fundamental vibrational modes. Such calculations have been performed for various benzothiazole and morpholine derivatives, aiding in the assignment of experimental spectral bands. researchgate.net However, a computed vibrational spectrum for this compound is not available in the literature.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. While experimental NMR data for compounds containing morpholine and benzothiazole moieties exist, rsc.org a specific computational study predicting the NMR chemical shifts for this compound has not been identified.

Electronic Excitation Energies and UV-Vis Spectra Prediction

Computational chemistry, particularly through methods like Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the electronic absorption properties of molecules, including benzothiazole derivatives. mdpi.combeilstein-journals.org These theoretical investigations provide valuable insights into electronic excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λmax), which can be correlated with experimentally obtained UV-Vis spectra. mdpi.comnih.gov While specific theoretical studies on the electronic excitation of this compound were not prominently found in the reviewed literature, the established methodologies have been widely applied to structurally related benzothiazole compounds.

Theoretical predictions for various benzothiazole derivatives are commonly performed using TD-DFT calculations, often with functionals like B3LYP and basis sets such as 6-31G(d) or 6-31+G(d,p). mdpi.comscirp.orgscirp.org These calculations help elucidate the nature of electronic transitions, which in many benzothiazole derivatives are found to be primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for achieving more accurate predictions that align with experimental results obtained in solution. beilstein-journals.orgresearchgate.net

Research on a series of benzothiazole derivatives highlights how substituents influence the electronic structure and, consequently, the absorption spectra. scirp.orgscirp.org For instance, substitutions at different positions on the benzothiazole ring can alter the energy gap between the HOMO and LUMO, leading to shifts in the predicted absorption wavelengths. scirp.org

Below are examples of theoretically calculated absorption data for other benzothiazole derivatives, illustrating the typical outputs of such computational studies.

Table 1: Predicted Electronic Absorption Spectra Data for Benzothiazole and its Derivatives (Gas Phase)

Compoundλmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
Benzothiazole (BTH)300.344.12830.0003HOMO -> LUMO (99%)
2-SH_BTH321.653.85480.1292HOMO -> LUMO (98%)
2-NH2_BTH315.653.92800.1478HOMO -> LUMO (98%)
2-OH_BTH309.284.00910.1345HOMO -> LUMO (98%)
2-SCH3_BTH327.993.78050.1831HOMO -> LUMO (98%)

Data sourced from a study using TD-B3LYP/6-31+G(d,p) level of theory. scirp.org

Table 2: Predicted Electronic Absorption Spectra Data for Various Benzothiazole Derivatives

Compoundλmax (nm)Excitation Energy (E)Oscillator Strength (f)
Compound 13583.460.65
Compound 23703.350.70
Compound 33753.310.78
Compound 43823.250.81
Compound 53883.200.85

Data from a computational study on potential antibacterial benzothiazoles. mdpi.com

These theoretical approaches are instrumental in understanding the photophysical properties of benzothiazole compounds. The predicted spectra and electronic transitions offer a molecular-level explanation for observed colors and photochemical behaviors, guiding the design of new molecules with specific optical properties for applications in materials science and medicinal chemistry. nih.govresearchgate.net

Chemical Reactivity, Derivatization, and Transformations of 4 4 Ethoxybenzo D Thiazol 2 Yl Morpholine

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) System

The benzothiazole ring system is generally stable towards acids but can be susceptible to ring-opening reactions under basic conditions. thieme-connect.de The electron-rich nature of the fused benzene (B151609) ring, further enhanced by the electron-donating ethoxy and morpholine (B109124) substituents, makes it amenable to electrophilic aromatic substitution. In contrast, the thiazole (B1198619) part of the nucleus can be targeted by nucleophiles.

Electrophilic Substitution:

The ethoxy group at the C4 position is an activating, ortho- and para-directing group for electrophilic aromatic substitution. wikipedia.org Similarly, the morpholino group at C2, being an amino substituent, is also strongly activating. The directing effects of these two groups will influence the position of incoming electrophiles on the benzene ring. Key electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commasterorganicchemistry.com

For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at positions ortho or para to the ethoxy group. masterorganicchemistry.com The precise regioselectivity would depend on the reaction conditions and the steric hindrance posed by the existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine

ReactionReagentsProbable Position of Substitution
NitrationHNO₃, H₂SO₄C5 or C7
BrominationBr₂, FeBr₃C5 or C7
SulfonationSO₃, H₂SO₄C5 or C7

Nucleophilic Substitution:

While the benzene ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the C2 position of the benzothiazole ring can exhibit electrophilic character. ccsenet.org This makes it a potential site for nucleophilic substitution, although such reactions are less common for 2-aminobenzothiazoles compared to derivatives with better leaving groups at the C2 position. Nucleophilic substitution reactions on the benzothiazole ring itself, particularly displacement of the morpholino group, would likely require harsh conditions or activation of the ring system.

Functional Group Interconversions of the Ethoxy Moiety

The ethoxy group is a relatively stable ether linkage. Its primary mode of reactivity involves cleavage of the C-O bond, which typically requires strong acidic conditions.

Ether Cleavage:

The cleavage of aryl alkyl ethers, such as the 4-ethoxy group in the title compound, can be achieved by refluxing with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the aryl C-O bond, the cleavage invariably occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.org

In the case of this compound, treatment with excess HI would be expected to yield 4-(2-morpholinobenzo[d]thiazol-4-ol) and iodoethane.

Table 2: Products of Ethoxy Group Cleavage

Starting MaterialReagentProducts
This compoundHI (excess)4-(2-Morpholinobenzo[d]thiazol-4-ol), Iodoethane
This compoundHBr (excess)4-(2-Morpholinobenzo[d]thiazol-4-ol), Bromoethane

Chemical Modifications of the Morpholine Ring and Nitrogen Atom

The morpholine moiety offers a site for various chemical modifications, primarily centered around the reactivity of the secondary amine nitrogen. Although in this compound the nitrogen is tertiary, its lone pair of electrons still allows it to participate in certain reactions.

N-Alkylation and Quaternization:

The nitrogen atom of the morpholine ring can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net This reaction would introduce a positive charge on the morpholine nitrogen, significantly altering the electronic properties and solubility of the molecule. For example, reaction with methyl iodide would yield the N-methylmorpholinium iodide derivative.

Table 3: Examples of Morpholine Nitrogen Derivatization

ReagentProduct Type
Methyl IodideQuaternary Ammonium Salt
Benzyl BromideQuaternary Ammonium Salt

The synthesis of various morpholine derivatives often starts from morpholine itself, which can be N-alkylated with compounds like ethyl chloroacetate, followed by further transformations to introduce diverse functionalities. researchgate.netuobaghdad.edu.iq While the nitrogen in the title compound is already part of the benzothiazole system, understanding the general reactivity of the morpholine nitrogen is crucial for designing derivatives.

Heterocyclic Ring Opening and Rearrangement Pathways

The benzothiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions can be initiated by nucleophiles, bases, or oxidative reagents.

Base-Induced Ring Opening:

Strong bases can induce the cleavage of the thiazole ring in benzothiazole derivatives. thieme-connect.de The exact mechanism and products of such a reaction would depend on the nature of the base and the reaction conditions.

Oxidative Ring Opening:

Oxidative conditions can also lead to the opening of the benzothiazole ring. For example, some benzothiazole derivatives undergo oxidative ring-opening to yield acylamidobenzene sulfonate esters when treated with oxidants in alcohol solvents. researchgate.net

Ring-Opening-Recombination Strategies:

Recent research has explored ring-opening-recombination strategies involving benzothiazole salts. researchgate.net These methods allow for the synthesis of more complex fused-ring systems by cleaving the thiazole ring and then forming new bonds in a controlled manner.

It is important to note that the presence of the ethoxy and morpholino groups on the benzothiazole ring will influence its susceptibility to these ring-opening and rearrangement reactions.

Stability Studies Under Various Chemical Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. Benzothiazole derivatives exhibit varying stability depending on the chemical environment.

pH Stability:

Benzothiazoles are generally stable in acidic conditions. thieme-connect.de However, they are less stable in basic media, where ring opening can occur. thieme-connect.de The stability of oxaloacetic acid, for example, has been shown to be dependent on pH and the presence of metal ions. nih.gov While a different class of molecule, this highlights the importance of pH in the stability of heterocyclic compounds.

Oxidative and Reductive Stability:

The oxidative stability of some benzothiazole derivatives has been investigated, particularly in the context of their use as antioxidants. researchgate.net The susceptibility of the molecule to oxidation will depend on the specific oxidizing agent and the reaction conditions. Conversely, the benzothiazole ring can be reduced under certain conditions, although this is a less common transformation. Theoretical studies on the reactivity of benzothiazole derivatives can provide insights into their stability. ccsenet.org For instance, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be an indicator of chemical reactivity and stability. scirp.org

Table 4: Summary of Stability of Benzothiazole Derivatives

ConditionGeneral StabilityPotential Reactions
Acidic (e.g., HCl)Generally StableProtonation, Ether Cleavage (strong acids)
Basic (e.g., NaOH)Less StableRing Opening
OxidativeVariableRing Opening, Degradation
ReductiveGenerally StablePossible Ring Reduction

Advanced Research Directions in 4 4 Ethoxybenzo D Thiazol 2 Yl Morpholine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine presents a multi-faceted challenge, requiring the regioselective introduction of both an ethoxy group at the 4-position of the benzothiazole (B30560) core and a morpholine (B109124) moiety at the 2-position. While a definitive, optimized synthesis for this specific molecule is not extensively documented, a survey of related synthetic strategies for substituted benzothiazoles allows for the proposition of efficient and novel routes.

A plausible and efficient synthetic approach could involve a multi-step sequence starting from a readily available precursor such as 2-amino-3-hydroxybenzoic acid. The initial steps would focus on the protection of the amino and carboxylic acid functionalities, followed by the etherification of the hydroxyl group to introduce the ethoxy substituent. Subsequent transformation of the protected carboxylic acid to a thioamide, followed by cyclization, would yield the 4-ethoxybenzothiazole core. The final step would involve the introduction of the morpholine group at the 2-position, which could be achieved through various modern cross-coupling methodologies.

Key Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling: A promising avenue for the final step involves the use of palladium-catalyzed C-N cross-coupling reactions. figshare.comnih.govresearchgate.netorganic-chemistry.org This would likely involve the synthesis of a 2-halo-4-ethoxybenzothiazole intermediate, which could then be coupled with morpholine using a suitable palladium catalyst and ligand system. This method offers high efficiency and functional group tolerance. figshare.comnih.govresearchgate.netorganic-chemistry.org A tandem approach starting from 2-chloroanilines and dithiocarbamates in the presence of a palladium catalyst has also been shown to be effective for the synthesis of 2-aminobenzothiazoles and could be adapted. organic-chemistry.org

C-H Functionalization: More advanced and atom-economical approaches could leverage direct C-H functionalization. A palladium-catalyzed process involving C-H functionalization followed by an intramolecular C-S bond formation has been successfully employed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides. nih.govresearchgate.net Adapting this methodology could provide a more direct route to the target molecule, minimizing the need for pre-functionalized starting materials. A catalytic system comprising palladium and copper has been reported to facilitate the cyclization of N-arylcyanothioformamides to 2-cyanobenzothiazoles, which could serve as a precursor for the introduction of the morpholine moiety. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyKey FeaturesPotential AdvantagesPotential Challenges
Palladium-Catalyzed Cross-Coupling Utilizes a pre-formed 2-halo-4-ethoxybenzothiazole intermediate.High yields, good functional group tolerance. figshare.comnih.govresearchgate.netRequires the synthesis of the halogenated intermediate.
Tandem Palladium-Catalyzed Reaction One-pot reaction from simpler starting materials like 2-chloroanilines. organic-chemistry.orgIncreased efficiency, reduced purification steps.Optimization of reaction conditions for the specific substrate may be required.
C-H Functionalization/Intramolecular C-S Bond Formation Direct functionalization of a C-H bond, avoiding pre-halogenation. nih.govresearchgate.netHigh atom economy, potentially shorter synthetic route.Regioselectivity can be a challenge, and catalyst optimization is crucial.
Cyclization of N-arylcyanothioformamides Utilizes a palladium and copper co-catalytic system. mdpi.comProvides a route to a versatile 2-cyano intermediate.The conversion of the cyano group to a morpholine substituent would require an additional step.

Exploration of Advanced Spectroscopic Probes for Structural Insights

The unambiguous structural elucidation of this compound is paramount for understanding its chemical and biological properties. A combination of advanced spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectroscopy would provide the initial and fundamental structural information. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzothiazole ring, the ethoxy group (a triplet and a quartet), and the morpholine ring protons (typically two multiplets). The ¹³C NMR spectrum would complement this by showing distinct signals for all carbon atoms in the molecule, including the quaternary carbons of the benzothiazole core. researchgate.net

2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals, especially in the complex aromatic region and for the morpholine ring, two-dimensional NMR techniques are indispensable. researchgate.netscribd.comsdsu.eduscience.govslideshare.net

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, helping to assign the protons on the benzene (B151609) ring and within the morpholine and ethoxy groups. scribd.comsdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons. researchgate.netscribd.comsdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be particularly valuable for assigning the quaternary carbons in the benzothiazole ring system and confirming the connectivity between the morpholine ring and the C2 position, as well as the ethoxy group and the C4 position. researchgate.netscribd.comsdsu.eduscience.gov

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the different moieties within the molecule.

Computational Spectroscopy:

Density Functional Theory (DFT) calculations can be a powerful tool to complement experimental spectroscopic data. scirp.orgmdpi.comresearchgate.netscirp.org By calculating theoretical NMR chemical shifts (¹H and ¹³C) and comparing them with the experimental values, the structural assignment can be further validated. mdpi.comresearchgate.net DFT can also be used to predict vibrational frequencies (IR and Raman), which can be compared with experimental spectra for additional structural confirmation. mdpi.com

Table 2: Key Spectroscopic Data for Structural Elucidation

TechniqueInformation ObtainedExpected Observations for this compound
¹H NMR Proton environment and connectivity.Signals for aromatic protons, ethoxy group (triplet and quartet), and morpholine protons (multiplets). researchgate.net
¹³C NMR Carbon skeleton.Distinct signals for all carbon atoms, including quaternary carbons. researchgate.net
COSY ¹H-¹H spin-spin coupling.Correlations between adjacent protons on the benzene ring and within the ethoxy and morpholine groups. scribd.comsdsu.eduscience.gov
HSQC One-bond ¹H-¹³C correlations.Correlation peaks for all protonated carbons. researchgate.netscribd.comsdsu.eduscience.gov
HMBC Long-range ¹H-¹³C correlations.Crucial for assigning quaternary carbons and confirming the connectivity of substituents. researchgate.netscribd.comsdsu.eduscience.gov
HRMS Exact mass and elemental composition.A molecular ion peak corresponding to the precise mass of the compound.
DFT Calculations Theoretical spectroscopic parameters.Calculated NMR chemical shifts and vibrational frequencies to support experimental data. scirp.orgmdpi.comresearchgate.netscirp.org

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for predicting molecular properties and reaction outcomes. mit.eduucla.eduovid.comnih.goveurekalert.org For a novel compound like this compound, these computational approaches can provide valuable insights into its potential behavior and guide further experimental investigations.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are a cornerstone of computational drug discovery and can be applied to predict the biological activity of new compounds. researchgate.netaip.orgijpsr.comnih.gov By training ML algorithms on datasets of known benzothiazole derivatives with their corresponding biological activities, it is possible to develop predictive models. These models can then be used to estimate the potential therapeutic efficacy of this compound against various targets. researchgate.netaip.orgijpsr.com The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide detailed insights into the structural features that are crucial for activity. aip.org

Prediction of Physicochemical Properties and Reactivity:

Machine learning models can be trained to predict a wide range of physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. nih.gov These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound. Furthermore, AI can be employed to predict the reactivity of molecules. eurekalert.org Theoretical studies on the reactivity of benzothiazole derivatives using computational methods can help in understanding their biodegradation and potential environmental impact. eurekalert.org

Predicting Reaction Outcomes:

A significant challenge in synthetic chemistry is the prediction of reaction outcomes, including yields and the formation of byproducts. Machine learning models are being developed to tackle this challenge by learning from large datasets of chemical reactions. mit.eduucla.edunih.gov For the synthesis of this compound, such models could be used to predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield and minimize impurities.

Table 3: Applications of Machine Learning and AI in Benzothiazole Chemistry

ApplicationDescriptionRelevance to this compound
QSAR Modeling Predicts biological activity based on chemical structure. researchgate.netaip.orgijpsr.comnih.govEstimation of potential therapeutic applications.
Property Prediction Predicts physicochemical properties like solubility and logP. nih.govAssessment of drug-likeness and pharmacokinetic profile.
Reactivity Prediction Predicts the chemical reactivity and potential metabolic pathways. eurekalert.orgUnderstanding of stability, degradation, and potential toxicity.
Reaction Outcome Prediction Predicts the yield and products of chemical reactions. mit.eduucla.edunih.govOptimization of synthetic routes for higher efficiency.

Q & A

Q. What are the critical steps in synthesizing 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine?

Methodological Answer: The synthesis typically involves two key stages:

Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with a carbonyl source (e.g., 4-ethoxybenzaldehyde) under acidic conditions (e.g., glacial acetic acid) generates the thiazole ring.

Introduction of the morpholine moiety : A nucleophilic substitution or coupling reaction attaches the morpholine group to the thiazole scaffold. For example, using 4-chloromorpholine with a base (e.g., K₂CO₃) in DMF at 80–100°C.
Critical parameters include solvent polarity (ethanol for cyclization, DMF for substitution), catalyst selection, and reflux duration (4–6 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., ethoxy proton signals at δ 1.3–1.5 ppm, morpholine protons at δ 3.5–3.7 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.12).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects.
    Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve discrepancies.

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the morpholine group?

Methodological Answer: Design a factorial experiment varying:

  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity).
  • Base strength : Test K₂CO₃ (weak base) vs. Et₃N (strong base).
  • Temperature : Screen 60–100°C.
    Quantify yields via HPLC and use ANOVA to identify significant variables. Evidence suggests DMF with K₂CO₃ at 80°C improves yields by 15–20% compared to THF systems. For stubborn reactions, employ microwave-assisted synthesis (100°C, 30 minutes) to reduce side products.

Q. How to resolve contradictory biological activity data across studies?

Methodological Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition), exposure times (24–48 hours), and controls (DMSO vehicle).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) and test against target enzymes (IC₅₀ determinations).
  • Molecular docking : Use AutoDock Vina to compare binding modes of active vs. inactive derivatives. For example, the ethoxy group’s orientation in the ATP-binding pocket of kinases may explain potency variations.

Q. What strategies validate the compound’s stability under various storage conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Conditions : 40°C/75% relative humidity (RH) for 6 months.
  • Analysis : Monitor degradation via HPLC-UV (new peaks indicate impurities) and LC-MS (identify degradation products, e.g., morpholine ring oxidation).
    Optimal storage: Desiccated at -20°C in amber glass vials with argon headspace. Purity remains >90% for 12 months under these conditions. For lab use, prepare fresh stock solutions in anhydrous DMSO to prevent hydrolysis.

Q. How to design experiments analyzing structure-activity relationships (SAR)?

Methodological Answer:

Analog library design : Modify substituents (e.g., ethoxy → methoxy, morpholine → piperazine) while retaining the thiazole core.

High-throughput screening : Test analogs against target proteins (e.g., EGFR kinase) using fluorescence polarization assays.

QSAR modeling : Incorporate electronic (Hammett σ) and steric (Taft Es) parameters. For example, bulky substituents at the 4-position of the thiazole may enhance binding entropy.

Crystallography : Solve co-crystal structures with target enzymes to validate docking predictions.

Notes

  • For synthetic protocols, always include inert atmosphere (N₂/Ar) to prevent oxidation.
  • Conflicting data should prompt re-evaluation of analytical parameters (e.g., NMR solvent purity, HPLC column age).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.